rac-bis[(1R)-1-phenylethyl]amine hydrochloride

Chiral Resolution Diastereomeric Salt Formation Enantiomer Separation

Procure this racemic hydrochloride for its unique C₂-symmetric bis(α-methylbenzyl)amine scaffold. It delivers a ≥29% ee improvement over achiral phosphite ligands in Pd-catalyzed asymmetric allylic alkylation. The bench-stable crystalline salt generates a structurally defined trimeric Li-amide aggregate for stereocontrolled deprotonation—an architecture unattainable with mono-substituted amines. Ideal for chiral auxiliary precursor, resolution agent, or ligand synthesis applications.

Molecular Formula C16H20ClN
Molecular Weight 261.8
CAS No. 330559-63-2
Cat. No. B6240783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-bis[(1R)-1-phenylethyl]amine hydrochloride
CAS330559-63-2
Molecular FormulaC16H20ClN
Molecular Weight261.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-bis[(1R)-1-phenylethyl]amine hydrochloride (CAS 330559-63-2): Chiral Secondary Amine for Asymmetric Synthesis and Resolution


rac-bis[(1R)-1-phenylethyl]amine hydrochloride (CAS 330559-63-2) is a racemic hydrochloride salt of a C₂-symmetric chiral secondary amine, featuring two (1R)-1-phenylethyl substituents attached to a central nitrogen atom. With a molecular formula of C₁₆H₂₀ClN and molecular weight of 261.79 g/mol, this compound belongs to the bis(α-methylbenzyl)amine class . It serves as a versatile precursor for generating the corresponding enantiopure homochiral amine (e.g., (R,R)- or (S,S)-bis(1-phenylethyl)amine) or its lithium amide derivative [1]. The compound finds primary application in asymmetric synthesis as a chiral auxiliary precursor, in chiral resolution processes, and as a building block for chiral phosphoramidite ligands used in transition metal catalysis [2].

Why rac-bis[(1R)-1-phenylethyl]amine hydrochloride Cannot Be Substituted with Generic Chiral Amines


Substituting rac-bis[(1R)-1-phenylethyl]amine hydrochloride with alternative chiral amines—such as simple α-methylbenzylamine, ephedrine derivatives, or even its meso-isomer—carries substantial risk of stereochemical outcome divergence in asymmetric transformations. The compound's C₂-symmetric bis(α-methylbenzyl)amine scaffold creates a distinct steric and electronic environment at the nitrogen center that differs fundamentally from mono-substituted chiral amines (e.g., (R)-1-phenylethylamine) [1]. In lithium amide-mediated enantioselective deprotonation reactions, the bis(1-phenylethyl)amine-derived base forms a structurally characterized trimeric aggregate in solution, a supramolecular architecture that cannot be replicated by mono-amine derivatives and directly influences enantiofacial discrimination [2]. Furthermore, in chiral phosphoramidite ligand synthesis, the incorporation of the bis(1-phenylethyl)amine moiety onto the phosphorus atom yields ligands that produce significantly higher enantioselectivity compared to those bearing achiral amine substituents [3]. The racemic hydrochloride salt form additionally offers practical advantages in handling (crystalline solid vs. liquid free base) and enables facile in situ generation of the active chiral base upon treatment with organolithium reagents [2].

rac-bis[(1R)-1-phenylethyl]amine hydrochloride: Quantitative Performance Evidence Against Comparators


rac-bis[(1R)-1-phenylethyl]amine Hydrochloride as Chiral Resolution Agent: Diastereomeric Salt Formation Efficiency

The bis(1-phenylethyl)amine scaffold serves as a chiral base for resolving racemic acids via diastereomeric salt formation. When employed as a resolving agent, the homochiral (R,R)-bis(1-phenylethyl)amine (generated from the hydrochloride salt) enables separation of racemic carboxylic acids with high efficiency. In comparative resolution studies of mandelic acid derivatives, bis(α-methylbenzyl)amine demonstrated superior crystallinity of diastereomeric salts compared to single-point chiral amines such as (R)-1-phenylethylamine, facilitating easier isolation and higher optical purity of the resolved enantiomers . The commercial availability of the racemic hydrochloride salt (CAS 330559-63-2) as a crystalline solid provides a stable, easily handled precursor for generating the enantiopure resolving agent in situ .

Chiral Resolution Diastereomeric Salt Formation Enantiomer Separation

rac-bis[(1R)-1-phenylethyl]amine Hydrochloride as Precursor to Chiral Phosphoramidite Ligands: Enantioselectivity Comparison in Pd-Catalyzed Allylic Alkylation

The bis(1-phenylethyl)amine moiety, when incorporated into phosphoramidite ligands, provides substantially higher enantioselectivity in Pd-catalyzed asymmetric allylic alkylation compared to ligands lacking the chiral amine component. The biphenol-based phosphoramidite ligand bearing the bis(1-phenylethyl)amine group on phosphorus (ligand Ia) delivered up to 79% ee in the allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate [1]. In contrast, related phosphite ligands without the chiral amine moiety or with achiral amine substituents typically afford <50% ee under comparable conditions [1]. The racemic hydrochloride salt serves as the entry point to enantiopure (R,R)- or (S,S)-bis(1-phenylethyl)amine, the essential chiral amine building block for these high-performance ligands .

Asymmetric Catalysis Phosphoramidite Ligands Palladium Catalysis

rac-bis[(1R)-1-phenylethyl]amine Hydrochloride-Derived Lithium Amide: Enantioselective Deprotonation Performance in Tropinone Functionalization

The chiral lithium amide generated in situ from (S,S)-N,N-bis(1-phenylethyl)amine hydrochloride enables asymmetric deprotonation of tropinone as a key step in the enantioselective synthesis of ferrugine and its methyl analogue [1]. The use of the bis(1-phenylethyl)amine-derived chiral base in the presence of LiCl provided the desymmetrized product with complete stereocontrol, enabling the synthesis of enantiomerically pure ferrugine derivatives [1]. While exact % ee values were not explicitly tabulated for this specific tropinone deprotonation, parallel studies on structurally related prochiral ketones demonstrate that lithium bis(1-phenylethyl)amide consistently delivers high enantioselectivity (often >90% ee) in asymmetric deprotonation-alkylation sequences [2].

Enantioselective Deprotonation Chiral Lithium Amide Alkaloid Synthesis

rac-bis[(1R)-1-phenylethyl]amine Hydrochloride: Structural Basis for Consistent Enantioselectivity via Well-Defined Lithium Amide Aggregation

The lithium amide derivative of bis(1-phenylethyl)amine, [{PhC(H)Me}₂NLi], adopts a well-defined trimeric ring structure (D₃ symmetry) in the solid state and in hydrocarbon solution, as unambiguously established by single-crystal X-ray diffraction analysis [1]. This discrete trimeric aggregate contrasts with the tetrameric or polymeric structures observed for simpler lithium amides such as lithium diisopropylamide (LDA) or lithium 1-phenylethylamide [1]. The precisely defined aggregation state of the bis(1-phenylethyl)amide ensures reproducible enantiofacial discrimination in asymmetric deprotonation reactions, whereas the variable aggregation behavior of mono-amine-derived chiral lithium amides can lead to batch-to-batch inconsistency in stereochemical outcomes [2].

Chiral Lithium Amide X-ray Crystallography Aggregation State

rac-bis[(1R)-1-phenylethyl]amine hydrochloride: Recommended Research and Industrial Application Scenarios


Synthesis of High-Performance Chiral Phosphoramidite Ligands for Asymmetric Catalysis

Use rac-bis[(1R)-1-phenylethyl]amine hydrochloride as the precursor to enantiopure bis(1-phenylethyl)amine for the preparation of chiral phosphoramidite ligands. These ligands, when complexed with Pd(0), enable asymmetric allylic alkylation with up to 79% ee, a ≥29% ee improvement over phosphite ligands lacking the chiral amine component [1]. The racemic hydrochloride provides a crystalline, bench-stable starting material that can be resolved or used to generate the corresponding enantiopure amine for ligand synthesis.

Chiral Lithium Amide Base Generation for Enantioselective Deprotonation

Employ rac-bis[(1R)-1-phenylethyl]amine hydrochloride for in situ generation of chiral lithium bis(1-phenylethyl)amide via treatment with n-butyllithium. The resulting chiral base forms a structurally defined trimeric aggregate [2] that enables stereocontrolled deprotonation of prochiral ketones, including tropinone derivatives for alkaloid synthesis [3]. The hydrochloride salt offers superior handling and storage stability compared to the air-sensitive free amine.

Classical Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

Utilize the homochiral amine (derived from rac-bis[(1R)-1-phenylethyl]amine hydrochloride after resolution) as a chiral resolving agent for racemic carboxylic acids . The bis(α-methylbenzyl)amine scaffold yields diastereomeric salts with enhanced crystallinity compared to mono-amine resolving agents, facilitating efficient separation of enantiomers with fewer recrystallization cycles in preparative-scale resolutions.

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